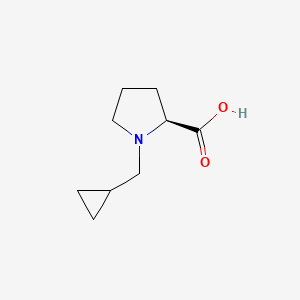
1-(Cyclopropylmethyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Cyclopropylmethyl)-L-proline is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Cyclopropylmethyl)-L-proline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological properties of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by a cyclopropylmethyl group attached to the proline backbone. Its molecular formula is C8H13N with a molecular weight of approximately 139.19 g/mol. The structural uniqueness of this compound contributes to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, which may influence neurochemical signaling pathways.
- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, affecting cellular functions and responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. In vitro studies have demonstrated its efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) varying based on the organism tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pyogenes | 16 |
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects. Animal studies suggest that it may have anxiolytic and antidepressant-like effects, likely due to its interaction with neurotransmitter systems such as serotonin and dopamine.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various proline derivatives, including this compound. The results indicated significant activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
- Neuropharmacological Investigation : In a behavioral study involving rodents, administration of this compound resulted in reduced anxiety-like behavior in elevated plus maze tests. This suggests potential applications in treating anxiety disorders.
- Enzyme Inhibition Study : Research conducted on the inhibition of specific enzymes revealed that this compound could inhibit prolyl oligopeptidase (POP), an enzyme implicated in cognitive function and neurodegenerative diseases. This inhibition was quantified using IC50 values, showing promising results for further exploration in cognitive enhancement therapies.
Properties
IUPAC Name |
(2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-2-1-5-10(8)6-7-3-4-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKXCORAHHXBTE-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665333 |
Source


|
| Record name | 1-(Cyclopropylmethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342793-01-5 |
Source


|
| Record name | 1-(Cyclopropylmethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














